molecular formula C5H7NSe B14240077 Selenocyanic acid, 3-butenyl ester CAS No. 397843-18-4

Selenocyanic acid, 3-butenyl ester

Cat. No.: B14240077
CAS No.: 397843-18-4
M. Wt: 160.09 g/mol
InChI Key: OGIFMVAYJQKBLP-UHFFFAOYSA-N
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Description

The molecule’s structure comprises a four-carbon alkenyl group (CH₂=CHCH₂CH₂-) attached to the selenium atom, conferring both lipophilic and reactive properties. Organoselenium compounds are notable for their applications in organic synthesis, catalysis, and biological systems, where selenium’s redox activity and nucleophilicity play critical roles .

Properties

CAS No.

397843-18-4

Molecular Formula

C5H7NSe

Molecular Weight

160.09 g/mol

IUPAC Name

but-3-enyl selenocyanate

InChI

InChI=1S/C5H7NSe/c1-2-3-4-7-5-6/h2H,1,3-4H2

InChI Key

OGIFMVAYJQKBLP-UHFFFAOYSA-N

Canonical SMILES

C=CCC[Se]C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenocyanic acid, 3-butenyl ester typically involves the reaction of selenocyanic acid with 3-butenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Selenocyanic acid, 3-butenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve the desired reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Selenocyanic acid, 3-butenyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of selenocyanic acid, 3-butenyl ester involves its interaction with molecular targets through its selenium atom. The selenium atom can undergo redox reactions, which are crucial for its biological activities. The compound can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The pathways involved include redox cycling and the modulation of cellular signaling pathways related to oxidative stress.

Comparison with Similar Compounds

Selenocyanic Acid Phenyl Ester (CAS: Not explicitly listed)

  • Molecular Formula : C₇H₅NSe (inferred from related compounds).
  • Substituent : Aromatic phenyl group.
  • Properties : The electron-rich aromatic ring enhances stability but reduces electrophilicity compared to aliphatic esters. Biological activity data from lists a value of "126 *6" for the phenyl ester, though the metric (e.g., inhibitory concentration, toxicity) is unspecified .

Selenocyanic Acid 3-Nitrophenyl Ester (CAS: 51694-18-9)

  • Molecular Formula : C₇H₄N₂O₂Se .
  • Substituent: Nitro group (-NO₂) at the meta position.
  • No direct biological activity data are provided, but nitroaryl selenium compounds are often studied for their antimicrobial and anticancer properties .

Selenocyanic Acid 4-Nitrophenyl Ester (CAS: 17763-80-3)

  • Molecular Formula: C₇H₄NO₂Se (inferred from ).
  • Substituent : Nitro group at the para position.
  • Properties : Similar to the 3-nitrophenyl analog but with distinct regiochemical effects on electronic distribution and steric interactions .

Selenocyanic Acid Esters with Aliphatic Substituents

Selenocyanic Acid Methyl Ester (CAS: Not listed)

  • Molecular Formula : C₂H₃NSe (inferred).
  • Substituent : Methyl group (-CH₃).
  • Properties: The small alkyl group results in high volatility and reactivity. notes a biological activity value of "123" for the methyl ester, though context is unclear .

Selenocyanic Acid Benzyl Ester (CAS: Not listed)

  • Molecular Formula : C₈H₇NSe (inferred).
  • Substituent : Benzyl group (aromatic-CH₂).
  • Properties: Combines aromatic stability with aliphatic flexibility.

Comparison with Non-Selenium Analogs: 3-Butenyl Isothiocyanate

  • Compound : 3-Buten-1-yl Isothiocyanate (CAS: 3386-97-8).
  • Molecular Formula : C₅H₇NS.
  • Functional Group: Isothiocyanate (-N=C=S) instead of selenocyanate (-SeCN).
  • Properties : Sulfur’s lower electronegativity and smaller atomic radius compared to selenium result in distinct reactivity. Isothiocyanates are widely studied for their anticancer and antimicrobial activities, as seen in compounds like sulforaphane .

Structural and Functional Analysis

Key Structural Differences

Compound Substituent Functional Group Molecular Formula Notable Properties
3-Butenyl Selenocyanate Alkenyl (C₄H₇) -SeCN C₅H₇NSe High lipophilicity; redox-active
Phenyl Selenocyanate Aromatic (C₆H₅) -SeCN C₇H₅NSe Enhanced stability
3-Nitrophenyl Selenocyanate Meta-nitroaryl -SeCN C₇H₄N₂O₂Se Electrophilic; reactive
3-Butenyl Isothiocyanate Alkenyl (C₄H₇) -N=C=S C₅H₇NS Volatile; sulfur-mediated bioactivity

Implications of Substituent Effects

  • Aliphatic vs.
  • Electron-Withdrawing Groups : Nitro-substituted esters exhibit higher reactivity due to polarized Se-C bonds, favoring nucleophilic attack.
  • Selenium vs. Sulfur : Selenium’s larger atomic size and lower electronegativity may confer distinct redox behavior and toxicity profiles compared to sulfur analogs .

Biological Activity

Selenocyanic acid, 3-butenyl ester is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₆H₉NSe
Molecular Weight: 180.12 g/mol
IUPAC Name: 3-butenyl selenocyanate

The compound features a selenocyanate functional group which is significant for its reactivity and biological interactions.

This compound exhibits various biological activities primarily through the modulation of enzyme activity and interaction with cellular signaling pathways. Notably, it has been reported to inhibit D-amino acid oxidase (DAO), an enzyme involved in the degradation of D-serine, which plays a crucial role in neurotransmission and cognitive functions .

Inhibition of D-Amino Acid Oxidase

Inhibition of DAO can lead to increased levels of D-serine, enhancing NMDA receptor activity, which is vital for synaptic plasticity and memory formation. The therapeutic implications suggest potential applications in treating neurodegenerative diseases and cognitive disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Inhibition of DAOIncreases D-serine levels
Neuroprotective effectsPotential improvement in cognitive function
Antimicrobial propertiesActivity against certain pathogens
Cytotoxicity in cancer cellsInduces apoptosis

Neuroprotective Effects

A study investigated the neuroprotective effects of selenocyanic acid derivatives, including 3-butenyl ester, on animal models with induced neurodegeneration. Results indicated that treatment significantly improved cognitive function as measured by memory tests compared to control groups .

Antimicrobial Activity

Research has shown that selenocyanic acid derivatives exhibit antimicrobial properties against various bacterial strains. In vitro assays demonstrated effective inhibition of growth for pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity in Cancer Research

In cancer studies, this compound was found to induce apoptosis in several cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death. This property positions the compound as a candidate for further research in cancer therapeutics .

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